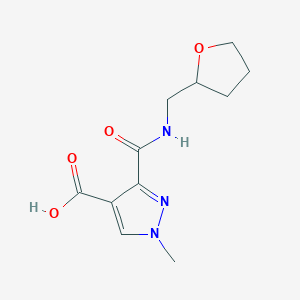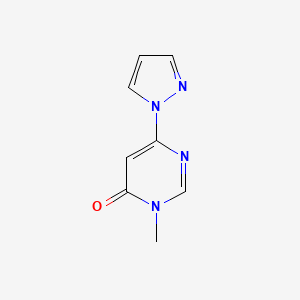![molecular formula C15H12F3N5O2 B2687430 {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol CAS No. 861210-55-1](/img/structure/B2687430.png)
{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol is a complex organic molecule that belongs to the class of triazole compounds These compounds are known for their diverse biological activities, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol typically involves a series of steps that include the formation of the triazole ring, the incorporation of the pyrimidine moiety, and the introduction of the hydroxymethyl group. Specific reaction conditions, such as the use of specific catalysts, solvents, and temperatures, are crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Methods such as flow chemistry or the use of continuous reactors can enhance efficiency and reduce costs. Ensuring environmental sustainability and safety is also a key consideration in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the hydroxymethyl group to form aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the pyrimidine or triazole rings, potentially altering the compound's biological activity.
Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Conditions vary based on the specific substitution but often involve catalysts or activating groups to facilitate the reaction.
Major Products Formed
Depending on the type of reaction, the major products can vary. For instance, oxidation typically leads to the formation of aldehydes or acids, while substitution reactions introduce new functional groups that can significantly change the molecule's properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, the compound exhibits properties that can influence enzymatic activity or cellular processes, making it useful in biochemical research and drug development.
Medicine
In medicine, its unique structure lends itself to potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound's stability and reactivity make it suitable for use in material science, including the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the molecule's binding affinity, while the triazole ring can participate in hydrogen bonding or π-π interactions. These interactions lead to the modulation of biological pathways and ultimately result in the compound's observed effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazole and pyrimidine-containing compounds, {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol stands out due to its unique combination of functional groups. This uniqueness contributes to its distinct reactivity and potential applications. Similar compounds might include:
{4-(hydroxymethyl)-1-[4-phenyl-6-(methyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
{4-(hydroxymethyl)-1-[4-phenyl-6-(chloromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol
These compounds share structural similarities but differ in specific substituents, which can affect their chemical and biological properties.
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2/c16-15(17,18)13-6-10(9-4-2-1-3-5-9)19-14(20-13)23-12(8-25)11(7-24)21-22-23/h1-6,24-25H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHPLOXXWLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(N=N3)CO)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)
![1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2687351.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2687352.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2687353.png)

![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2687365.png)

